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Compound of Interest

Compound Name:
5-Bromo-2-chloro-4-

methylpyridine

Cat. No.: B1272741 Get Quote

CAS Number: 778611-64-6

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-
methylpyridine, a key halogenated pyridine derivative. It is intended for researchers,

scientists, and professionals in the fields of drug development and agrochemical synthesis.

This document details the compound's physicochemical properties, outlines a plausible

synthetic route with a detailed experimental protocol, and discusses its applications and safety

considerations.

Physicochemical and Spectroscopic Data
5-Bromo-2-chloro-4-methylpyridine, also known as 5-bromo-2-chloro-4-picoline, is a

versatile chemical intermediate.[1] Its key physical and chemical properties are summarized in

the table below.
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Property Value Reference

CAS Number 778611-64-6 Sigma-Aldrich

Molecular Formula C₆H₅BrClN Sigma-Aldrich

Molecular Weight 206.47 g/mol Sigma-Aldrich

Appearance Solid Sigma-Aldrich

Melting Point 29-31 °C Sigma-Aldrich

Density 1.624 g/mL at 25 °C Sigma-Aldrich

Solubility

Soluble in some organic

solvents like dichloromethane,

less soluble in water.

Pipzine Chemicals

Stability

Stable under normal

conditions, but may react with

strong oxidizing agents.

Pipzine Chemicals

Spectroscopic Data Summary

Spectroscopy Key Features

¹H NMR
Expected signals for aromatic protons and a

methyl group.

¹³C NMR
Expected signals for aromatic carbons and a

methyl carbon.

IR Spectroscopy

Characteristic peaks for C-H, C=C, C=N, C-Cl,

and C-Br bonds. An ATR-IR spectrum is

available, though detailed analysis is

proprietary.[2]

Mass Spectrometry

Expected molecular ion peak and fragmentation

pattern corresponding to the loss of halogens

and methyl group.
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Synthesis and Experimental Protocol
The synthesis of 5-Bromo-2-chloro-4-methylpyridine can be approached through a multi-

step process starting from a suitable pyridine precursor. A common strategy involves the

selective halogenation of a substituted pyridine.[3] While a specific protocol for this exact

compound is not readily available in the public domain, a plausible and detailed experimental

procedure can be extrapolated from the synthesis of structurally similar compounds, such as 5-

bromo-2,4-dichloropyridine.[1]

The proposed synthesis involves two main steps: the bromination of 2-amino-4-methylpyridine

followed by a Sandmeyer-type reaction to introduce the chloro group.

Experimental Workflow
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Caption: Proposed two-step synthesis workflow for 5-Bromo-2-chloro-4-methylpyridine.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, dissolve 2-amino-4-methylpyridine (1 equivalent) in

dichloromethane (DCM).

Cooling: Cool the solution to 0 °C using an ice bath.

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DCM

dropwise to the cooled solution, maintaining the temperature at 0 °C.

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes. Monitor the progress of

the reaction using Thin Layer Chromatography (TLC).[1]

Work-up: Once the reaction is complete, wash the reaction mixture with a 1M aqueous

solution of sodium thiosulfate, followed by brine.

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and

filter.

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 2-amino-

5-bromo-4-methylpyridine. This intermediate can be used in the next step without further

purification.

Step 2: Synthesis of 5-Bromo-2-chloro-4-methylpyridine

Diazotization: Dissolve the crude 2-amino-5-bromo-4-methylpyridine from the previous step

in concentrated hydrochloric acid and cool the solution to -5 °C.

Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise,

keeping the temperature below 0 °C. Stir the mixture for 1 hour at this temperature to form

the diazonium salt.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1272741?utm_src=pdf-body
https://www.guidechem.com/question/how-to-prepare-5-bromo-2-4-dic-id121182.html
https://www.benchchem.com/product/b1272741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2

equivalents) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to

the cuprous chloride solution.

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat

gently to 50-60 °C until the evolution of nitrogen gas ceases.

Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent

such as ethyl acetate.

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel.

Reaction Mechanism
The synthesis involves two key reaction mechanisms: electrophilic aromatic substitution for the

bromination and a Sandmeyer reaction for the introduction of the chlorine atom.

Bromination Mechanism

Electrophilic Aromatic Substitution (Bromination)
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Caption: Simplified mechanism of electrophilic bromination of the pyridine ring.

The amino group at the 2-position and the methyl group at the 4-position are activating groups

that direct the incoming electrophile (bromonium ion from NBS) to the 5-position of the pyridine

ring. The reaction proceeds via a resonance-stabilized carbocation intermediate (sigma

complex).

Sandmeyer Reaction Mechanism
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Caption: Key steps in the Sandmeyer reaction for the conversion of the amino group to a chloro

group.

The primary amine is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

The diazonium salt then undergoes a single electron transfer from copper(I) chloride to form an
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aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from copper(II)

chloride to yield the final product.

Applications in Research and Development
5-Bromo-2-chloro-4-methylpyridine is a valuable building block in the synthesis of more

complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its

halogenated structure provides two reactive sites that can be selectively functionalized through

various cross-coupling reactions, nucleophilic substitutions, and other transformations.

Pharmaceutical Synthesis: This compound serves as a key intermediate in the development

of novel therapeutic agents. It is particularly utilized in the synthesis of antibacterial and

antifungal compounds.[4] The pyridine core is a common scaffold in many biologically active

molecules.

Agrochemical Development: It is used in the formulation of modern pesticides and

herbicides.[4] The specific substitution pattern can be tailored to design molecules with high

efficacy against target pests and weeds while minimizing environmental impact.

Materials Science: The unique electronic properties of halogenated pyridines make them

interesting candidates for the development of specialized polymers and materials with

enhanced optical and electronic characteristics.[4]

Safety and Handling
5-Bromo-2-chloro-4-methylpyridine is classified as a hazardous substance and should be

handled with appropriate safety precautions.

Hazard Statement Description

H302 Harmful if swallowed.

H318 Causes serious eye damage.

Precautionary Statements:

P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

Rinse mouth.

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a

POISON CENTER/doctor.

It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For

detailed safety information, refer to the material safety data sheet (MSDS) provided by the

supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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